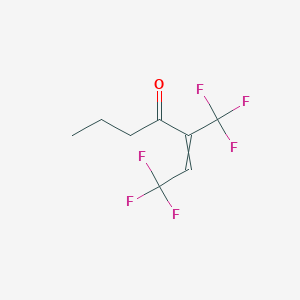![molecular formula C18H17ClN2O2 B14329344 2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide CAS No. 97872-02-1](/img/structure/B14329344.png)
2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a chlorinated benzoisoxazole ring and an acetamide group attached to a phenylpropan-2-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of benzoisoxazole to introduce the chlorine atom at the 5-position. This is followed by the acylation of the chlorinated benzoisoxazole with acetic anhydride to form the acetamide derivative. The final step involves the alkylation of the acetamide with 2-phenylpropan-2-yl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
化学反応の分析
Types of Reactions
2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atom in the benzoisoxazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid
- 2-(5-chlorobenzo[d]isoxazol-3-yl)acetonitrile
- 2-(5-chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate
Uniqueness
Compared to similar compounds, 2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide is unique due to the presence of the phenylpropan-2-yl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its overall efficacy in various applications.
特性
CAS番号 |
97872-02-1 |
|---|---|
分子式 |
C18H17ClN2O2 |
分子量 |
328.8 g/mol |
IUPAC名 |
2-(5-chloro-1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-18(2,12-6-4-3-5-7-12)20-17(22)11-15-14-10-13(19)8-9-16(14)23-21-15/h3-10H,11H2,1-2H3,(H,20,22) |
InChIキー |
PTPKPLJXSHRHQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)CC2=NOC3=C2C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


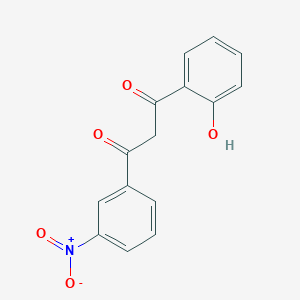

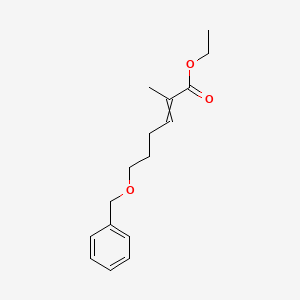
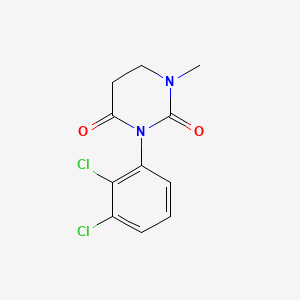
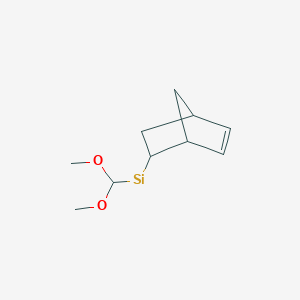

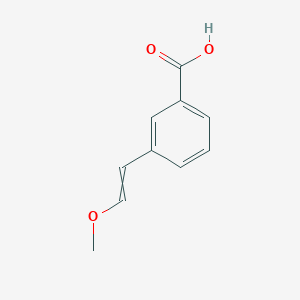

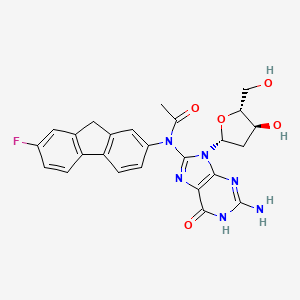
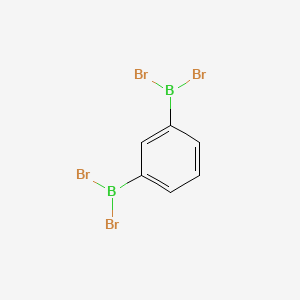
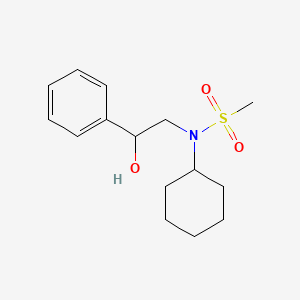

phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
